

# Navigating the Nuances of Maltotriose Hydrate: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Maltotriose hydrate*

Cat. No.: *B1591481*

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of **maltotriose hydrate**, a trisaccharide of significant interest in biochemical research and pharmaceutical development. This document aims to furnish researchers, scientists, and drug development professionals with comprehensive data, detailed experimental protocols, and an understanding of its role in key biological pathways.

## Chemical Identity and Properties

Maltotriose is a trisaccharide composed of three glucose units linked by  $\alpha$ -1,4 glycosidic bonds. In its hydrated form, it is available commercially for various research and industrial applications. The Chemical Abstracts Service (CAS) number for maltotriose and its hydrate can vary depending on the specific form and supplier. The most commonly cited CAS number for **maltotriose hydrate** is 207511-08-8. It is important to note that the degree of hydration can be variable, which is often denoted as " $\cdot xH_2O$ " in the molecular formula. The anhydrous form is typically associated with CAS number 1109-28-0. Another CAS number, 312693-63-3, has been associated with a **maltotriose hydrate** analog with potential anticancer properties. Researchers should consult the certificate of analysis from their specific supplier for precise information.

## Physicochemical Data

A summary of the key quantitative data for **maltotriose hydrate** is presented in the table below for easy reference and comparison.

| Property          | Value                                                               | References |
|-------------------|---------------------------------------------------------------------|------------|
| CAS Number        | 207511-08-8 (hydrated)                                              |            |
|                   | 1109-28-0 (anhydrous)                                               |            |
| Molecular Formula | C <sub>18</sub> H <sub>32</sub> O <sub>16</sub> · xH <sub>2</sub> O |            |
| Molecular Weight  | 504.44 g/mol (anhydrous basis)                                      |            |
| Appearance        | White crystalline solid                                             |            |
| Melting Point     | 132-135 °C                                                          |            |
| Optical Activity  | [ $\alpha$ ] <sub>24</sub> D +162° (c = 2 in H <sub>2</sub> O)      |            |
| Purity            | ≥95%                                                                |            |

## Applications in Drug Development and Research

**Maltotriose hydrate** serves as a valuable tool in various research and development applications:

- Enzyme Assays: It is a key substrate for the determination of  $\alpha$ -amylase activity.[[1](#)]
- Fermentation Science: Its transport and metabolism are extensively studied in yeast, particularly in the context of brewing and baking industries.[[2](#)][[3](#)][[4](#)]
- Drug Formulation: Carbohydrates like maltotriose can be utilized to enhance the solubility and bioavailability of drug compounds.[[5](#)]
- Potential Therapeutics: Analogs of **maltotriose hydrate** have been investigated for their potential as kinase inhibitors with anticancer properties.[[6](#)]

## Experimental Protocols

This section provides a detailed methodology for a key experiment involving a maltotriose derivative: the determination of  $\alpha$ -amylase activity.

## Protocol: $\alpha$ -Amylase Activity Assay using 2-chloro-4-nitrophenyl- $\alpha$ -D-maltotrioside (CNPG3)

This direct colorimetric assay measures  $\alpha$ -amylase activity by monitoring the release of 2-chloro-4-nitrophenol (CNP) from the substrate CNPG3.[\[1\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

### Principle:

$\alpha$ -Amylase hydrolyzes CNPG3 to release CNP, which can be measured spectrophotometrically at 405 nm. The rate of CNP formation is directly proportional to the  $\alpha$ -amylase activity in the sample.

### Reagents and Equipment:

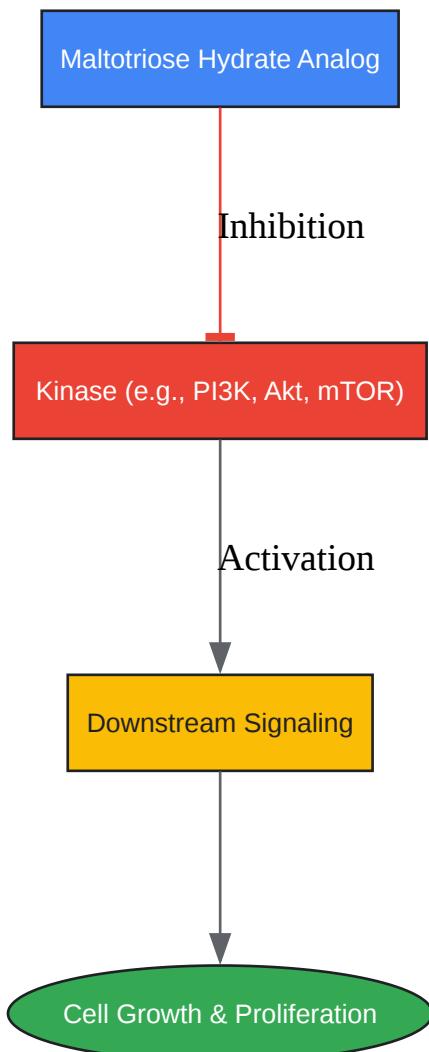
- Reagent Solution:
  - 2-chloro-4-nitrophenyl- $\alpha$ -D-maltotrioside (CNPG3): 1.63 mmol/L[\[1\]](#)
  - MES Buffer (pH 6.05): 36.1 mmol/L[\[1\]](#)
  - Calcium Acetate: 3.60 mmol/L[\[1\]](#)
  - Sodium Chloride (NaCl): 37.2 mmol/L[\[1\]](#)
  - Potassium Thiocyanate: 253 mmol/L[\[1\]](#)
  - Preservative (e.g., Sodium Azide)[\[1\]](#)
- Sample: Serum or urine
- Spectrophotometer or automated clinical chemistry analyzer capable of reading at 405 nm (or 410/480 nm)[\[1\]](#)
- Cuvettes with a 1 cm path length

- Water bath or incubator set to 37°C

Procedure:

- Reagent Preparation: Prepare the reagent solution as described above. Ensure the reagent is brought to the reaction temperature (37°C) before use.
- Sample Handling:
  - Serum: Amylase is stable for one week at 15-25°C and up to one month at 2-8°C.[1]
  - Urine: Adjust the pH to approximately 7.0 before storage to improve stability.[1]
- Assay:
  - Set the spectrophotometer to 405 nm and the temperature to 37°C.
  - Pipette the reagent solution into a cuvette.
  - Add the sample (e.g., serum or urine) to the reagent. The sample-to-reagent ratio can vary, a common ratio is 1:60.[9]
  - Mix immediately and start monitoring the change in absorbance at 405 nm over a defined period (e.g., 120 or 300 seconds).[7]
- Calculation:
  - The  $\alpha$ -amylase activity is calculated from the rate of change in absorbance per minute.
  - The assay is linear up to 2,000 U/L for serum and 1,500 U/L for urine. Samples with higher activity should be diluted with 0.9% NaCl and re-assayed.[1]

Interference:


Bilirubin ( $\leq$  630  $\mu$ mol/L), hemoglobin ( $\leq$  6 g/L), triacylglycerols ( $\leq$  30 mmol/L), heparin ( $\leq$  100 kU/L), and glucose ( $\leq$  120 mmol/L) do not significantly interfere with this assay.[7]

## Signaling and Metabolic Pathways

Maltotriose is actively transported into cells and metabolized through specific pathways, particularly well-studied in the yeast *Saccharomyces cerevisiae*.

## Maltotriose Transport and Metabolism in *Saccharomyces cerevisiae*

The uptake and fermentation of maltotriose are critical in many industrial fermentation processes. The following diagram illustrates the key steps in this pathway.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. beckmancoulter.com [beckmancoulter.com]
- 2. researchgate.net [researchgate.net]
- 3. ftb.com.hr [ftb.com.hr]
- 4. ftb.com.hr [ftb.com.hr]
- 5. Carbohydrates as Versatile Enablers of Advanced Drug Delivery Systems [sigmaaldrich.com]
- 6. Maltotriose hydrate | 312693-63-3 | MMA69363 | Biosynth [biosynth.com]
- 7. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Navigating the Nuances of Maltotriose Hydrate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1591481#cas-number-for-maltotriose-hydrate>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)